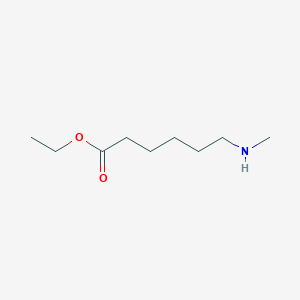

Ethyl 6-(methylamino)hexanoate

Description

Contextualization within Modern Organic Chemistry

Ethyl 6-(methylamino)hexanoate belongs to the class of N-methylated amino acid esters. These compounds are characterized by a secondary amine and an ester functional group, separated by a flexible aliphatic chain. In the landscape of modern organic chemistry, such bifunctional molecules are highly valued for their ability to participate in a wide array of chemical transformations. The presence of both a nucleophilic amine and an electrophilic ester group within the same molecule allows for sequential or orthogonal reactions, making them valuable building blocks for the synthesis of more complex molecular architectures.

The N-methylation of the amino group is a particularly significant feature. In the broader context of peptide and medicinal chemistry, N-methylation is a common strategy to enhance the pharmacological properties of molecules. researchgate.net This modification can increase a peptide's resistance to enzymatic degradation, improve its cell permeability, and modulate its conformation, all of which are critical factors in drug design. researchgate.net While this compound is not a direct component of peptides, its N-methylated amine makes it a relevant precursor for synthesizing molecules with these desirable properties.

Strategic Importance as a Synthetic Precursor and Building Block

The strategic importance of this compound lies in its role as a versatile building block. Its linear six-carbon chain provides a flexible spacer, which is a common structural motif in many biologically active compounds and materials. The terminal functional groups—the ethyl ester and the methylamino group—can be selectively modified to introduce a variety of substituents and to construct larger molecules.

One documented application of this compound is in the synthesis of fluorescent probes. For instance, it has been used as a starting material for the preparation of 6-((4-Formylphenyl)(methyl)amino)hexanoic acid. This transformation highlights the utility of the methylamino group for nucleophilic substitution reactions, in this case, with an aromatic halide to form a more complex aniline (B41778) derivative. The resulting product can then be further elaborated into sophisticated fluorescent dyes.

Amino acid esters, in general, are crucial intermediates in various fields, including peptide synthesis, medicinal chemistry, and the development of chiral sources and polymer materials. mdpi.com The ability to perform reactions at either the amino or the ester terminus of molecules like this compound provides synthetic chemists with a powerful tool for molecular design and construction. researchgate.netsigmaaldrich.com

Overview of Research Trajectories in Amino Acid and Ester Derivatives

The research landscape for amino acid and ester derivatives is dynamic and expanding. A significant trend is the development of novel synthetic methodologies to access these compounds with high efficiency and selectivity. This includes the use of advanced catalytic systems and the exploration of greener reaction conditions. rsc.org

In the realm of medicinal chemistry, there is a strong focus on incorporating unnatural amino acids and their derivatives into therapeutic agents. mdpi.com The rationale behind this approach is to create molecules with improved efficacy, stability, and target specificity. N-methylated amino acids and their esters are a key part of this strategy, as they can impart beneficial properties to peptides and other bioactive molecules. acs.orgthieme-connect.de

Furthermore, the use of amino acid-based building blocks extends to materials science. For example, they are used to create biodegradable polymers and environmentally friendly surfactants. researchgate.net The inherent chirality and functionality of amino acid derivatives make them attractive starting materials for the synthesis of complex, functional materials.

Structure

3D Structure

Properties

Molecular Formula |

C9H19NO2 |

|---|---|

Molecular Weight |

173.25 g/mol |

IUPAC Name |

ethyl 6-(methylamino)hexanoate |

InChI |

InChI=1S/C9H19NO2/c1-3-12-9(11)7-5-4-6-8-10-2/h10H,3-8H2,1-2H3 |

InChI Key |

ASRGBYKUXOPYAJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCCCNC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl 6 Methylamino Hexanoate and Its Analogues

Chemo- and Regioselective Synthetic Routes for Amino Esters

Esterification Reactions and Process Optimizations

The direct esterification of 6-(methylamino)hexanoic acid presents a straightforward route to Ethyl 6-(methylamino)hexanoate. The Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, is a common method employed for this transformation. cerritos.edumasterorganicchemistry.com The reaction equilibrium, however, can be unfavorable. To drive the reaction towards the desired ester product, an excess of ethanol (B145695) is typically used, following Le Chatelier's Principle. cerritos.edu Another strategy to enhance the yield is the removal of water, a byproduct of the reaction, through methods like azeotropic distillation. nih.gov

Process optimization often involves the choice of catalyst. While traditional mineral acids like sulfuric acid are effective, they can sometimes lead to side reactions. Modern approaches utilize Lewis acids, such as zirconium and hafnium complexes, which can efficiently catalyze the esterification under milder conditions. nih.gov The optimization of a catalytic esterification process using a moisture-tolerant zirconium complex has been demonstrated to be effective even with equimolar ratios of reactants, circumventing the need for water scavengers. nih.gov

Table 1: Comparison of Catalytic Systems for Esterification

| Catalyst System | Key Features | Potential Advantages for this compound Synthesis |

| Mineral Acid (e.g., H₂SO₄) | Traditional, strong acid catalyst. cerritos.edu | Low cost and readily available. |

| Lewis Acid (e.g., Zr complexes) | Moisture-tolerant, efficient with equimolar reactants. nih.gov | Milder reaction conditions, avoids harsh acidic environments that could affect the amino group. |

Alkylation of Amino Groups within Hexanoate (B1226103) Systems

The synthesis of this compound can also be achieved by the N-alkylation of Ethyl 6-aminohexanoate (B3152083). However, the direct alkylation of primary amines with alkyl halides often leads to a mixture of mono- and poly-alkylated products, making selective mono-methylation challenging. masterorganicchemistry.com To overcome this, various strategies have been developed.

One effective method is the "borrowing hydrogen" or "hydrogen autotransfer" catalysis. researchgate.net This approach involves the use of a transition metal catalyst, such as a ruthenium or iridium complex, which temporarily removes hydrogen from an alcohol (the alkylating agent source), forming an aldehyde in situ. nih.gov The aldehyde then reacts with the primary amine to form an imine, which is subsequently reduced by the captured hydrogen to yield the mono-alkylated amine. nih.gov This atom-economical process produces water as the only byproduct. researchgate.netnih.gov

Another strategy to achieve selective mono-alkylation involves a competitive deprotonation/protonation approach. By using the amine hydrobromide salt of the starting primary amine, controlled deprotonation allows for the selective reaction with an alkyl bromide. The newly formed, more basic secondary amine is immediately protonated, preventing further alkylation. rsc.org

Protecting group strategies are also commonly employed. The amino group of Ethyl 6-aminohexanoate can be protected with a group like trifluoroacetyl, followed by methylation and subsequent deprotection to yield the desired product. google.com

Table 2: Methodologies for Selective N-Alkylation

| Method | Description | Key Advantages |

| "Borrowing Hydrogen" Catalysis | In situ oxidation of an alcohol to an aldehyde, followed by reductive amination. researchgate.netnih.gov | Atom-economical, produces water as the only byproduct. nih.gov |

| Competitive Deprotonation | Selective deprotonation of the primary amine hydrobromide salt. rsc.org | Avoids protecting groups, mild reaction conditions. |

| Protecting Group Strategy | Protection of the amino group, followed by alkylation and deprotection. google.com | High selectivity for mono-alkylation. |

Reductive Amination Strategies for Alkylaminohexanoates

Reductive amination is a highly versatile and widely used method for the formation of amines, and it represents a key strategy for the synthesis of this compound. wikipedia.orgjocpr.com This reaction involves the condensation of a carbonyl compound with an amine to form an imine intermediate, which is then reduced to the corresponding amine. jocpr.com For the synthesis of this compound, this would typically involve the reaction of ethyl 6-oxohexanoate with methylamine.

The process can be carried out in a one-pot fashion, where the carbonyl compound, amine, and a reducing agent are combined. youtube.com Common reducing agents include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride. libretexts.orgorganic-chemistry.org The choice of reducing agent is crucial; for instance, sodium cyanoborohydride is effective because it selectively reduces the imine in the presence of the ketone. youtube.com The reaction is typically performed under neutral or weakly acidic conditions to facilitate imine formation. wikipedia.org

For the synthesis of chiral amines, asymmetric reductive amination can be employed using chiral catalysts or biocatalysts. wikipedia.org While this compound is achiral, this methodology is highly relevant for the synthesis of its chiral analogues.

Multi-Component Reactions and Cascade Synthesis

Multi-component reactions (MCRs) offer a powerful and efficient approach to synthesizing complex molecules like N-substituted amino esters in a single step, adhering to the principles of green chemistry by maximizing atom economy. acs.orgacs.org The Ugi four-component reaction (U-4CR) is a prominent example of an MCR that can be adapted for the synthesis of N-alkylated amino acid derivatives. nih.govnih.gov In a typical Ugi reaction, an amine, a carbonyl compound, a carboxylic acid, and an isocyanide react to form a dipeptide-like scaffold. nih.govmdpi.com By carefully selecting the starting materials, this reaction can be tailored to produce structures analogous to this compound.

For instance, a variation of the Ugi reaction could potentially involve a component containing the hexanoate backbone. The flexibility of MCRs allows for the rapid generation of libraries of related compounds by varying the starting components. nih.gov

Cascade reactions, where multiple transformations occur in a single pot without the isolation of intermediates, also provide an elegant route to complex amino esters. These processes can be designed to incorporate both C-C and C-N bond formations in a sequential manner, leading to the desired product with high efficiency.

Biocatalytic Approaches in Amino Ester Synthesis

Biocatalysis has emerged as a sustainable and highly selective alternative to traditional chemical methods for the synthesis of amino esters and their derivatives. nih.govacs.org Enzymes operate under mild conditions and can exhibit high enantio-, regio-, and chemoselectivity.

Enzymatic Routes for Ethyl 6-aminohexanoate Derivatives

Lipases are a class of enzymes that are widely used in organic synthesis due to their stability and broad substrate scope. proquest.com They can be effectively employed for the esterification of amino acids. researchgate.netrsc.org For the synthesis of this compound, a lipase (B570770) could potentially catalyze the esterification of 6-(methylamino)hexanoic acid with ethanol. Lipase-catalyzed esterifications are often performed in non-aqueous solvents to shift the equilibrium towards product formation. researchgate.net

Furthermore, enzymes can be utilized in the synthesis of precursors for this compound. For example, lipases have been used to catalyze the Michael addition of amines to acrylates, producing β-amino acid esters. mdpi.com While this specific reaction does not directly produce the target molecule, it demonstrates the potential of enzymes to catalyze C-N bond formation in the synthesis of amino esters.

Imine reductases (IREDs) are another class of enzymes that have shown great promise in the synthesis of N-substituted amino esters. nih.govmanchester.ac.ukresearchgate.net These enzymes catalyze the asymmetric reduction of imines to chiral amines and can be used in reductive amination cascades. nih.gov A biocatalytic reductive amination of ethyl 6-oxohexanoate with methylamine using an imine reductase could provide a green and highly selective route to this compound.

Table 3: Biocatalytic Methods for Amino Ester Synthesis

| Enzyme Class | Reaction Type | Application in this compound Synthesis |

| Lipases | Esterification, Michael Addition researchgate.netmdpi.com | Catalyzing the esterification of 6-(methylamino)hexanoic acid with ethanol. |

| Imine Reductases (IREDs) | Reductive Amination nih.govresearchgate.net | Catalyzing the reduction of the imine formed from ethyl 6-oxohexanoate and methylamine. |

Whole-Cell Biocatalysis for Amino Compound Formation

Whole-cell biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of amino compounds. This approach utilizes intact microbial cells, such as bacteria or yeast, which contain the desired enzymes for a specific transformation. The key advantages of using whole cells include the obviation of tedious enzyme purification, the inherent regeneration of expensive cofactors (like NAD(P)H) by the cell's metabolism, and the potential for multi-step cascade reactions within a single engineered organism. nih.govunimi.it

In the context of synthesizing alkylaminohexanoate scaffolds, whole-cell biocatalysts equipped with enzymes like transaminases (TAs) or imine reductases (IREDs) are particularly relevant. nih.govrsc.org These enzymes can catalyze the asymmetric amination of keto esters, which are suitable precursors for chiral amino esters. For instance, recombinant Escherichia coli cells are frequently used as hosts for overexpressing specific enzymes due to their ease of genetic manipulation and rapid growth. nih.gov

A notable application analogous to the formation of long-chain amino esters is the terminal amino-functionalization of fatty acid methyl esters. This has been achieved using a whole-cell biocatalyst engineered with an oxygenase and a transaminase, demonstrating the capability of these systems to perform selective amination on long aliphatic chains. rsc.org The reaction involves the conversion of a terminal methyl group to an amino group via oxidation followed by transamination.

The reductive amination of ketones is another key transformation achievable with whole-cell biocatalysts. Recombinant E. coli cells overexpressing an IRED can convert a ketone to a chiral amine with high stereoselectivity, using an amine donor like methylamine. nih.govresearchgate.net The cofactor regeneration is often handled by the host's intrinsic dehydrogenases, making the process economically efficient. nih.gov

| Enzyme (in Whole-Cell) | Substrate | Amine Donor | Product | Conversion (%) | Stereoselectivity |

|---|---|---|---|---|---|

| Imine Reductase (IRED) | Cyclohexanone | Methylamine | N-methylcyclohexylamine | >99 | Not applicable |

| Imine Reductase (IRED) | 3-Methylcyclohexanone | Methylamine | (1S,3R)-N,3-dimethylcyclohexylamine | 93 | 99% de |

| Transaminase (TA) | Dodecanoic acid methyl ester | Alanine | 12-Aminododecanoic acid methyl ester | - | Regiospecific |

| Transaminase (TA) | Various ketones | Isopropylamine | Various chiral amines | Up to >99 | Up to >99% ee |

Enantioselective Synthesis of Chiral Alkylaminohexanoate Scaffolds

The generation of stereocenters in alkylaminohexanoate structures is crucial for their application in pharmaceuticals. Enantioselective synthesis provides routes to optically pure isomers, primarily through chiral auxiliary-mediated approaches and asymmetric catalysis.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding an enantioenriched product. This method is reliable and often provides high diastereoselectivity.

One of the most well-known classes of chiral auxiliaries is the Evans oxazolidinones. These are typically derived from readily available amino alcohols. An achiral carboxylic acid, such as a derivative of hexanoic acid, can be attached to the nitrogen of the oxazolidinone to form an N-acyl oxazolidinone. Deprotonation of the α-carbon followed by alkylation proceeds with high diastereoselectivity due to the steric hindrance imposed by the substituent on the oxazolidinone ring, which directs the incoming electrophile to the opposite face.

Pseudoephedrine is another effective chiral auxiliary for the asymmetric synthesis of amino esters. nih.gov For instance, in the synthesis of β-amino esters, α,β-unsaturated amides derived from pseudoephedrine can undergo diastereoselective conjugate addition of nitrogen nucleophiles. nih.gov The resulting β-amino amides can then be converted to the corresponding esters. The stereochemical outcome is dictated by the chiral scaffold of the pseudoephedrine molecule. A similar strategy could be envisioned for the synthesis of ε-amino esters by employing a suitable unsaturated starting material. The use of pseudoephenamine, a related auxiliary, has also been shown to provide high diastereoselectivities in alkylation reactions. nih.govharvard.edu

| Chiral Auxiliary | Reaction Type | Substrate | Product Type | Diastereomeric Excess (d.e.) | Yield (%) |

|---|---|---|---|---|---|

| (S,S)-(+)-Pseudoephedrine | Aza-Michael Addition | α,β-Unsaturated Amide | β-Amino Amide | Up to 98% | 70-85 |

| (1S,2S)-Pseudoephenamine | Alkylation | Propionamide derivative | α-Methylated amide | >98% | 88 |

| Evans Oxazolidinone | Alkylation | N-Acyl Oxazolidinone | α-Alkylated Product | >99% | 80-95 |

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, as only a small amount of a chiral catalyst is required to generate a large quantity of chiral product. Both metal-based catalysts and organocatalysts have been successfully employed for the synthesis of chiral amino esters.

Rhodium-catalyzed asymmetric hydrogenation is a powerful tool for the synthesis of chiral amines and their derivatives. wiley-vch.de For example, the hydrogenation of prochiral enamines or enamine esters using a chiral rhodium-diphosphine complex can afford the corresponding saturated amino esters with high enantioselectivity. acs.org The choice of the chiral ligand is critical in determining the efficiency and stereochemical outcome of the reaction.

Organocatalysis, the use of small chiral organic molecules as catalysts, has gained prominence as a sustainable and metal-free alternative. Chiral phosphoric acids, thioureas, and cinchona alkaloid derivatives have been used to catalyze a variety of enantioselective transformations. For the synthesis of amino esters, organocatalysts can activate substrates through the formation of iminium or enamine intermediates. For instance, the intramolecular aza-Michael reaction of an amino group onto an α,β-unsaturated aldehyde, catalyzed by a chiral secondary amine, can produce cyclic amino compounds with high enantiomeric excess. acs.org This strategy could be adapted for the synthesis of chiral piperidine derivatives, which are structurally related to the cyclized form of 6-aminohexanoate.

| Catalyst Type | Reaction | Substrate | Product | Enantiomeric Excess (e.e.) | Yield (%) |

|---|---|---|---|---|---|

| Rh-Diphosphine Complex | Asymmetric Hydrogenation | Tetrasubstituted Enamine | Chiral Amine | >95% | 90 |

| Chiral Secondary Amine (Organocatalyst) | Intramolecular Aza-Michael | ε-Amino-α,β-unsaturated aldehyde | Chiral Piperidine derivative | 93% | 71 |

| Cinchona Alkaloid Derivative (Organocatalyst) | Epoxidation/Ring-Opening | Aldehyde and Phenylsulfonyl acetonitrile | α-Arylglycine Ester | Up to 94% | Up to 81 |

Green Chemistry Principles and Sustainable Synthesis of Amino Esters

The principles of green chemistry provide a framework for designing chemical processes that are environmentally benign and sustainable. These principles are increasingly being applied to the synthesis of amino esters to reduce waste, minimize energy consumption, and use renewable resources.

Key green chemistry principles relevant to the synthesis of this compound and its analogues include:

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. As discussed, both biocatalysis and asymmetric catalysis employ small amounts of catalysts, which reduces waste and often allows for milder reaction conditions. nih.gov

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Catalytic hydrogenations and addition reactions generally have high atom economy.

Use of Renewable Feedstocks: Sourcing starting materials from renewable resources is a cornerstone of green chemistry. For example, some amino esters can be synthesized from biomass-derived platform chemicals like 5-hydroxymethylfurfural (HMF). rsc.org

Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with greener alternatives such as water, ethanol, or 2-methyltetrahydrofuran. rsc.org Enzymatic reactions are often performed in aqueous media under mild conditions. researchgate.net

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Biocatalytic processes are particularly advantageous in this regard as they typically operate under mild physiological conditions. mdpi.com

The synthesis of tranexamic acid, an analogue of an aminohexanoic acid, provides a case study for applying green chemistry principles. Modern synthetic routes aim to avoid toxic reagents and high-pressure conditions that were common in earlier methods. researchgate.netquickcompany.inderpharmachemica.com For instance, the use of continuous flow reactors can improve safety and efficiency. quickcompany.in Chemoenzymatic approaches, which combine chemical and enzymatic steps, can also lead to more sustainable processes. For example, the reductive amination of HMF can be coupled with a lipase-catalyzed esterification in a green solvent to produce amino-esters. rsc.org

By integrating these principles, the synthesis of this compound and its analogues can be made more sustainable, reducing the environmental footprint of these important chemical building blocks.

Chemical Transformations and Reactivity of Ethyl 6 Methylamino Hexanoate

Hydrolytic and Transesterification Reactions of the Ester Moiety

The ester group in Ethyl 6-(methylamino)hexanoate is susceptible to nucleophilic attack at the carbonyl carbon, leading to hydrolysis or transesterification. These reactions are fundamental in modifying the carboxylic acid derivative portion of the molecule.

Kinetic Studies of Ester Hydrolysis

The rate of hydrolysis is influenced by the pH of the medium. In acidic conditions, the secondary amine is protonated, which can affect the electron density at the ester carbonyl and potentially influence the rate of hydrolysis. In basic conditions, the reaction proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. Studies on the hydrolysis of amino acid esters have shown that the reaction kinetics can be complex, sometimes exhibiting pseudo-zero-order behavior, particularly in buffered solutions at physiological pH. nih.gov For instance, the hydrolysis of C-terminal 2,2-difluoroethyl esters of oligopeptides in buffered deuterium (B1214612) oxide at pH 7 demonstrated pseudo-zero-order kinetics in the initial stages. nih.gov

The rate of hydrolysis is also dependent on the structure of the ester and the nature of the amino group. The presence of the methylamino group at the 6-position is expected to have a less pronounced electronic effect on the ester carbonyl compared to α-amino esters due to the separation by a flexible alkyl chain. However, intramolecular catalysis, where the amine functionality participates in the hydrolysis reaction, cannot be entirely ruled out, especially under specific pH conditions.

Table 1: General Observations on the Hydrolysis of Amino Acid Esters

| Condition | General Kinetic Observations | Influencing Factors |

| Acidic | Rate is dependent on H+ concentration. | Steric hindrance around the ester, electronic effects of substituents. |

| Basic | Rate is dependent on OH- concentration. | Proximity and basicity of the amino group, potential for intramolecular catalysis. |

| Neutral (Buffered) | Can exhibit complex kinetics (e.g., pseudo-zero-order). nih.gov | Buffer concentration, pKa of the amino group. |

Synthetic Applications of Transesterification

Transesterification is a process where the ethyl group of the ester is exchanged with another alkyl or aryl group from an alcohol. This reaction is typically catalyzed by an acid or a base. For this compound, transesterification allows for the synthesis of a variety of other esters of 6-(methylamino)hexanoic acid.

The reaction is an equilibrium process, and to drive it to completion, the alcohol reactant is often used in large excess, or the leaving alcohol (ethanol in this case) is removed from the reaction mixture.

Table 2: Examples of Transesterification Reactions

| Reactant Alcohol | Catalyst | Potential Product |

| Methanol | H+ or MeO- | Mthis compound |

| Benzyl alcohol | H+ or BnO- | Benzyl 6-(methylamino)hexanoate |

| Isopropanol | H+ or i-PrO- | Isopropyl 6-(methylamino)hexanoate |

While specific yields for the transesterification of this compound are not widely reported, enzymatic methods, for instance using lipases, have been shown to be effective for the transesterification of similar esters like ethyl hexanoate (B1226103), achieving high conversion under optimized conditions. consensus.app

Reactions Involving the Secondary Amine Functionality

The secondary amine in this compound is a nucleophilic center and can undergo a variety of reactions, including acylation, alkylation, oxidation, and reduction.

Acylation and Amidation Reactions

The secondary amine can be readily acylated with acylating agents such as acyl chlorides or acid anhydrides to form the corresponding N-acyl derivative (an amide). For example, reaction with acetic anhydride (B1165640) would yield Ethyl 6-(N-methylacetamido)hexanoate.

These reactions are typically carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl or acetic acid). The choice of base and solvent can influence the reaction rate and yield. While specific yields for the acylation of this compound are not documented, the selective acetylation of primary hydroxyl groups in the presence of other functional groups has been achieved with yields ranging from 50-60% using a mixture of acetic anhydride and acetic acid. researchgate.net

Alkylation and Quaternization of the Amine

As a secondary amine, the nitrogen atom of this compound can be alkylated to form a tertiary amine. For instance, reaction with an alkyl halide, such as methyl iodide, would yield Ethyl 6-(dimethylamino)hexanoate. juniperpublishers.com This reaction proceeds via nucleophilic substitution.

Further alkylation of the resulting tertiary amine with another equivalent of an alkyl halide leads to the formation of a quaternary ammonium (B1175870) salt. For example, reacting Ethyl 6-(dimethylamino)hexanoate with methyl iodide would produce the corresponding trimethylammonium iodide salt. The quaternization of esters containing tertiary amine functionalities is a known process. google.com

Oxidation and Reduction Pathways of the Amine

The secondary amine functionality can be oxidized. A common outcome of the oxidation of secondary amines is the formation of nitrones or hydroxylamines. The direct oxidation of secondary amines to nitrones can be achieved using various oxidizing agents. chimia.chresearchgate.netnih.gov For instance, the oxidation of N,N-disubstituted hydroxylamines, which can be intermediates in secondary amine oxidation, yields nitrones. chimia.ch

The term "reduction" of a secondary amine is less common in the context of decreasing the oxidation state of the nitrogen itself. However, the term can be used to describe reactions where the C-N bond is cleaved, for instance, in reductive amination processes in reverse. More commonly, the focus is on the reduction of other functional groups within the molecule while preserving the amine. In the context of this compound, the ester group could be reduced to an alcohol using a reducing agent like lithium aluminum hydride. This would result in the formation of 6-(methylamino)hexan-1-ol. It is important to select the appropriate reducing agent to achieve chemoselectivity, as some reagents might also affect the amine functionality. Reductive amination is a common method for synthesizing secondary amines. organic-chemistry.org

Table 3: Summary of Potential Reactions at the Secondary Amine

| Reaction Type | Reagent Example | Product Functional Group |

| Acylation | Acetic anhydride | N-substituted amide |

| Alkylation | Methyl iodide | Tertiary amine |

| Quaternization | Excess methyl iodide | Quaternary ammonium salt |

| Oxidation | Peroxides, metal catalysts | Nitrone, hydroxylamine |

Modifications of the Hexanoate Carbon Chain

The hexanoate carbon chain of this compound presents a scaffold amenable to various chemical modifications. These transformations can be broadly categorized into the functionalization of C-H bonds along the aliphatic backbone and reactions occurring at the carbon atom alpha to the ester group. Such modifications are pivotal in altering the physicochemical properties of the molecule and in the synthesis of new chemical entities.

Functionalization via C-H Activation

The direct functionalization of carbon-hydrogen (C-H) bonds in aliphatic chains represents a powerful and atom-economical strategy in organic synthesis. While specific studies on this compound are not prevalent in the literature, the principles of C-H activation on similar aliphatic ester frameworks can be applied. These reactions typically involve transition-metal catalysis to selectively activate and convert a C-H bond into a C-C, C-N, or C-O bond.

Recent advancements have demonstrated the feasibility of C-H functionalization in the presence of various functional groups. For a molecule like this compound, the directing-group-assisted C-H activation could be a viable approach. The secondary amine or the ester carbonyl could potentially act as a directing group, guiding a metal catalyst to a specific C-H bond. However, the flexibility of the hexyl chain might lead to a mixture of products due to the presence of multiple chemically similar methylene (B1212753) groups.

Table 1: Potential C-H Functionalization Reactions on the Hexanoate Chain

| Reaction Type | Catalyst/Reagents | Potential Product |

| Arylation | Pd(OAc)₂, Directing Group, Ar-X | Ethyl 6-(methylamino)-x-arylhexanoate |

| Alkenylation | Rh(III) catalyst, Alkene | Ethyl 6-(methylamino)-x-alkenylhexanoate |

| Oxidation | Ru or Fe catalysts, Oxidant | Ethyl 6-(methylamino)-x-oxohexanoate |

Note: 'x' denotes the position of functionalization on the hexanoate chain, which would depend on the specific catalytic system and directing group strategy employed. The presented reactions are based on general principles of C-H activation and have not been specifically reported for this compound.

Reactions at the Alpha-Carbon to the Ester

The carbon atom alpha to the ester carbonyl group (C-2 position) in this compound is susceptible to deprotonation by a strong base to form an enolate. This enolate is a potent nucleophile and can participate in a variety of bond-forming reactions, allowing for the introduction of diverse functional groups at this position. libretexts.org

One of the most common reactions is alkylation , where the enolate reacts with an alkyl halide in an SN2 reaction to form a new carbon-carbon bond. libretexts.org The choice of base and reaction conditions is crucial to ensure efficient enolate formation and minimize side reactions such as self-condensation (Claisen condensation). libretexts.org

Acylation at the alpha-carbon can be achieved by treating the enolate with an acyl halide or anhydride. This introduces a keto group at the C-2 position, yielding a β-keto ester derivative. These derivatives are versatile intermediates for further synthetic transformations.

Table 2: Representative Reactions at the Alpha-Carbon of this compound

| Reaction Type | Reagents | Product Structure |

| Alkylation | 1. LDA, THF, -78 °C; 2. R-X | |

| Acylation | 1. NaH, THF; 2. RCOCl | |

| Aldol Addition | 1. LDA, THF, -78 °C; 2. R'COR'' |

Note: R, R', R'' represent generic alkyl or aryl groups. LDA = Lithium diisopropylamide, THF = Tetrahydrofuran.

Derivatization Strategies for Novel Chemical Entities

The presence of both a secondary amine and an ester functional group makes this compound a versatile starting material for the synthesis of a wide array of novel chemical entities. Derivatization can be targeted at the nitrogen atom, the ester moiety, or involve both functionalities in cyclization reactions.

The secondary amine is nucleophilic and can readily undergo N-alkylation with various alkyl halides or N-acylation with acid chlorides or anhydrides to form tertiary amines and amides, respectively. These reactions can significantly alter the basicity and lipophilicity of the parent molecule. libretexts.orglibretexts.org

Furthermore, the bifunctional nature of this compound allows for intramolecular reactions to form heterocyclic structures. For instance, under appropriate conditions, intramolecular amidation could lead to the formation of a lactam, a cyclic amide. The ring size of the resulting lactam would depend on whether the reaction is an intramolecular cyclization or an intermolecular dimerization followed by cyclization. Such heterocyclic scaffolds are of significant interest in medicinal chemistry. nih.govthieme-connect.com

The synthesis of novel heterocyclic amino esters and their derivatives is an active area of research. nih.govthieme-connect.comrsc.org Strategies often involve stereocontrolled synthetic routes to create complex molecules with multiple chiral centers. rsc.org While specific examples starting from this compound are not documented, the general principles of amino ester cyclization and derivatization provide a clear pathway for the generation of new chemical structures. nih.gov

Table 3: Potential Derivatization Strategies for this compound

| Strategy | Reagent/Condition | Resulting Compound Class |

| N-Alkylation | R-X, Base | Tertiary Amino Ester |

| N-Acylation | RCOCl, Base | Amide Ester |

| Intramolecular Amidation | Heat or Catalyst | Lactam |

| Reductive Amination of the Amine | Aldehyde/Ketone, Reducing Agent | Tertiary Amino Ester |

| Intermolecular Condensation | Dicarboxylic Acid Derivative | Polyamide or Polyesteramide |

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 6 Methylamino Hexanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful, non-destructive analytical technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure of a molecule. By analyzing the chemical environment of hydrogen (¹H) and carbon-¹³ (¹³C) nuclei, it is possible to piece together the complete molecular framework.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. The spectrum of ethyl 6-(methylamino)hexanoate is expected to show distinct signals corresponding to the ethyl group, the hexanoate (B1226103) backbone, and the methylamino group.

The chemical shifts (δ) are influenced by the electronegativity of neighboring atoms and functional groups. For instance, the methylene (B1212753) protons of the ethyl ester group (O-CH₂-CH₃) are deshielded by the adjacent oxygen atom and are expected to appear at a lower field (higher ppm value) compared to the methylene protons in the aliphatic chain. The terminal methyl group of the ethyl ester will appear as a triplet due to coupling with the adjacent methylene group. The methyl group attached to the nitrogen (N-CH₃) will appear as a singlet, as it has no adjacent protons to couple with. The protons on the carbons adjacent to the carbonyl group and the nitrogen atom will also be shifted downfield.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ (ethyl group) | 1.25 | Triplet | 7.1 |

| -CH₂- (positions 3, 4) | 1.30-1.40 | Multiplet | - |

| -CH₂- (position 5) | 1.50 | Multiplet | - |

| -CH₂- (position 2) | 2.29 | Triplet | 7.5 |

| N-CH₃ | 2.44 | Singlet | - |

| -CH₂- (position 6) | 2.58 | Triplet | 7.2 |

| O-CH₂ (ethyl group) | 4.12 | Quartet | 7.1 |

| N-H | (variable) | Broad Singlet | - |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts in ¹³C NMR are highly dependent on the hybridization and the electronic environment of the carbon atoms. libretexts.orglibretexts.org

The carbonyl carbon (C=O) of the ester group is the most deshielded and will appear significantly downfield, typically in the range of 170-180 ppm. The carbon of the O-CH₂ group in the ethyl ester is also deshielded by the oxygen atom. The carbons of the hexanoate chain will appear in the aliphatic region of the spectrum, with the carbon adjacent to the nitrogen showing a downfield shift compared to the other methylene carbons in the chain.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C (ethyl CH₃) | 14.2 |

| C-4 | 24.8 |

| C-3 | 26.7 |

| C-5 | 29.3 |

| C-2 | 34.3 |

| N-CH₃ | 36.2 |

| C-6 | 51.5 |

| O-CH₂ (ethyl) | 60.3 |

| C-1 (C=O) | 173.9 |

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the signals observed in the 1D NMR spectra and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu In the COSY spectrum of this compound, cross-peaks would be expected between the protons of the ethyl group (CH₃ and O-CH₂), and along the hexanoate backbone, confirming the sequence of the methylene groups. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu Each cross-peak in the HSQC spectrum links a specific proton signal to its attached carbon signal. This is crucial for assigning the carbon signals based on the more easily interpretable proton spectrum. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. youtube.com This is particularly useful for identifying quaternary carbons (like the carbonyl carbon) and for piecing together different fragments of the molecule. For instance, an HMBC correlation would be expected between the protons of the O-CH₂ group and the carbonyl carbon, as well as between the protons on C-2 and the carbonyl carbon, confirming the ester functionality.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. uni.luhmdb.ca

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. nih.govchemrxiv.org For this compound (C₉H₁₉NO₂), the exact mass of the molecular ion [M+H]⁺ can be calculated and compared to the experimentally determined value to confirm the molecular formula.

Interactive Data Table: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated m/z |

| [M+H]⁺ | C₉H₂₀NO₂⁺ | 174.1489 |

| [M+Na]⁺ | C₉H₁₉NNaO₂⁺ | 196.1308 |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.netjmchemsci.com It is used to separate the components of a mixture, identify them based on their mass spectra, and assess the purity of a sample. hmdb.cachemicalbook.com

In a GC-MS analysis of this compound, the compound would first be separated from any impurities on a GC column. The eluted compound would then enter the mass spectrometer, where it would be ionized (typically by electron ionization, EI), leading to the formation of a molecular ion and various fragment ions. The resulting mass spectrum serves as a "molecular fingerprint."

The fragmentation pattern is predictable based on the structure of the molecule. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) and McLafferty rearrangement. The presence of the nitrogen atom also influences the fragmentation, often leading to the formation of nitrogen-containing ions.

Interactive Data Table: Plausible Mass Fragmentation Pattern for this compound

| m/z | Plausible Fragment | Fragment Structure |

| 173 | [M]⁺ | [CH₃NH(CH₂)₅COOCH₂CH₃]⁺ |

| 144 | [M - C₂H₅]⁺ | [CH₃NH(CH₂)₅COO]⁺ |

| 128 | [M - OCH₂CH₃]⁺ | [CH₃NH(CH₂)₅CO]⁺ |

| 102 | [COOCH₂CH₃ + H]⁺ | [HO=C(OCH₂CH₃)]⁺ |

| 88 | [CH₂=C(OH)OCH₂CH₃]⁺ | McLafferty Rearrangement Product |

| 44 | [CH₃NH=CH₂]⁺ | [CH₃NHCH₂]⁺ |

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, provides profound insights into the molecular structure of this compound by probing the vibrational motions of its constituent atoms. These techniques are complementary, as the selection rules governing them differ; some vibrational modes that are strong in an FTIR spectrum may be weak or absent in a Raman spectrum, and vice versa.

In FTIR spectroscopy, the absorption of infrared radiation by the molecule is measured, leading to the excitation of molecular vibrations. For a vibration to be IR-active, it must cause a change in the dipole moment of the molecule. In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light, typically from a laser. A vibrational mode is Raman-active if it induces a change in the polarizability of the molecule.

For this compound, both techniques are invaluable for identifying the key functional groups: the secondary amine and the ethyl ester. The long hexanoate chain primarily contributes to vibrations in the fingerprint region, including various C-H and C-C bond stretches and bends.

Characteristic Vibrational Modes of Ester and Amine Groups

The vibrational spectrum of this compound is dominated by the characteristic modes of its secondary amine and ethyl ester functionalities.

Ester Group Vibrations: The ethyl ester group gives rise to several strong and characteristic bands. The most prominent of these is the carbonyl (C=O) stretching vibration, which typically appears as a very strong and sharp band in the FTIR spectrum. orgchemboulder.comspectroscopyonline.com For aliphatic esters like this compound, this band is expected in the range of 1750-1735 cm⁻¹. orgchemboulder.com The C-O stretching vibrations of the ester group are also significant and typically result in two or more bands in the 1300-1000 cm⁻¹ region. orgchemboulder.comspectroscopyonline.com

Amine Group Vibrations: As a secondary amine, this compound is expected to show a single, weak to medium N-H stretching band in the 3350-3310 cm⁻¹ region. orgchemboulder.comrockymountainlabs.com This distinguishes it from primary amines, which show two N-H stretching bands, and tertiary amines, which show none. orgchemboulder.comspectroscopyonline.com The C-N stretching vibration for aliphatic amines is typically observed as a medium to weak band in the 1250-1020 cm⁻¹ range. orgchemboulder.com Additionally, a broad N-H wagging band can be expected in the 910-665 cm⁻¹ region. orgchemboulder.comspectroscopyonline.com

Below are tables detailing the expected vibrational modes for this compound based on data from analogous compounds, ethyl hexanoate and N-methylhexylamine.

Table 1: Predicted FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

|---|---|---|---|

| ~3330 | Medium-Weak | N-H Stretch | Secondary Amine |

| 2958 - 2859 | Strong | C-H Stretch (asymmetric & symmetric) | Alkyl Chain |

| ~1738 | Very Strong | C=O Stretch | Ester |

| ~1460 | Medium | C-H Bend (scissoring) | Alkyl Chain |

| ~1375 | Medium | C-H Bend (umbrella) | Alkyl Chain |

| ~1240 | Strong | asym C-C-O Stretch | Ester |

| ~1175 | Strong | sym O-C-C Stretch | Ester |

| ~1140 | Medium-Weak | C-N Stretch | Secondary Amine |

This table is a composite based on typical values for secondary amines and ethyl esters. orgchemboulder.comorgchemboulder.comspectroscopyonline.comresearchgate.net

Table 2: Predicted Raman Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

|---|---|---|---|

| ~3321 | Weak | N-H Stretch | Secondary Amine |

| 2961 - 2871 | Very Strong | C-H Stretch (asymmetric & symmetric) | Alkyl Chain |

| ~1739 | Medium-Weak | C=O Stretch | Ester |

| ~1440 | Strong | C-H Bend (scissoring) | Alkyl Chain |

| ~1300 | Medium | C-H Bend (twisting/wagging) | Alkyl Chain |

| ~1060 | Medium | C-C Stretch | Alkyl Chain |

This table is a composite based on typical values for secondary amines and ethyl esters. aps.orgias.ac.inresearchgate.net

Analytical Methodologies for Research and Quality Control

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental technique for the separation and purification of chemical compounds. For Ethyl 6-(methylamino)hexanoate, various chromatographic methods are employed to ensure its identity and purity.

Gas Chromatography (GC) Method Development

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. This compound, with its moderate volatility, is well-suited for GC analysis, often coupled with a Flame Ionization Detector (GC-FID) for quantification or a Mass Spectrometer (GC-MS) for identification. thepharmajournal.comscispace.com

Method development for this compound typically involves the systematic optimization of several key parameters:

Column Selection : A mid-polarity capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5ms), is often a suitable starting point. The choice is dictated by the need to resolve the analyte from potential impurities like the starting material (Ethyl 6-aminohexanoate) and reaction byproducts.

Injector Parameters : A split/splitless injector is commonly used. For trace analysis, a splitless mode is preferred to maximize the amount of analyte reaching the column. The injector temperature must be high enough to ensure rapid vaporization of the sample without causing thermal degradation, typically in the range of 250-280°C. thepharmajournal.comscispace.com

Oven Temperature Program : A temperature gradient is crucial for achieving good separation. A typical program might start at a lower temperature (e.g., 80°C) to separate volatile components, followed by a ramp (e.g., 10-15°C per minute) to a final temperature (e.g., 280°C) to elute less volatile compounds. scispace.com

Carrier Gas and Flow Rate : Helium is the most common carrier gas, with a constant flow rate (e.g., 1.2 mL/min) ensuring reproducible retention times. thepharmajournal.com

Detector : A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds. For unambiguous identification, a Mass Spectrometer (MS) is used, which provides a mass spectrum that can be compared to libraries for confirmation of the structure. thepharmajournal.com The Kovats retention index is a key parameter used to standardize retention times across different instruments. pherobase.com

A direct injection method developed for the similar compound ethyl hexanoate (B1226103) in alcoholic beverages provides a good reference for establishing GC-FID conditions. nih.gov

Table 1: Example GC-MS Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Injector Temperature | 260°C |

| Injection Mode | Split (50:1 ratio) |

| Carrier Gas | Helium at 1.2 mL/min |

| Oven Program | Start at 80°C, ramp at 15°C/min to 260°C, hold for 5 min |

| MS Transfer Line | 240°C |

| Ion Source Temperature | 230°C |

| Ionization Voltage | 70 eV |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions. libretexts.orglibretexts.org It is particularly useful for observing the conversion of a starting material, such as Ethyl 6-aminohexanoate (B3152083), to the N-methylated product, this compound. chemistryhall.com

The procedure for reaction monitoring via TLC involves:

Plate Preparation : A TLC plate, typically coated with silica (B1680970) gel (the stationary phase), is used. chemistryhall.com A baseline is drawn near the bottom of the plate.

Spotting : Using a capillary tube, small spots of the starting material, a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture are applied to the baseline. libretexts.org

Development : The plate is placed in a sealed chamber containing a suitable mobile phase (eluent). The choice of eluent is critical; a mixture of a non-polar solvent (e.g., hexane (B92381) or ethyl acetate) and a more polar solvent (e.g., methanol or triethylamine) is adjusted to achieve good separation between the starting material and the product. The less polar compound will travel further up the plate.

Visualization : After the solvent front nears the top of the plate, it is removed and dried. Since amines are often colorless, visualization is required. libretexts.org This can be achieved non-destructively by using a UV lamp if the compounds are UV-active, or destructively by staining. A common stain for amines is ninhydrin (B49086), which reacts with primary and secondary amines to produce colored spots (typically purple for primary amines). chemistryhall.com

The reaction is considered complete when the spot corresponding to the starting material has disappeared from the reaction mixture lane. chemistryhall.com Challenges can arise if the product and reactant have very similar retention factors (Rf values), which may require testing various solvent systems or using alternative visualization methods. thieme-connect.com

Quantitative Analysis of this compound

Accurate quantification is essential for quality control and research purposes. This can be achieved through spectroscopic or chromatographic methods, often requiring specialized approaches due to the compound's chemical nature.

Chromatographic Quantification with Advanced Detectors

Chromatographic methods offer superior selectivity for quantification, especially in complex matrices.

GC-FID : For samples where this compound is the primary component and impurities are well-separated, GC with a Flame Ionization Detector (FID) is a reliable quantitative technique. The FID response is generally proportional to the number of carbon atoms, making it a robust method for quantification with proper calibration. nih.gov

LC-MS/MS : The most sensitive and selective method for quantifying this compound is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). researchgate.netresearchgate.net This technique combines the separation power of HPLC with the mass-resolving capability of MS.

In a typical LC-MS/MS method, the compound is ionized using an electrospray ionization (ESI) source, usually in positive ion mode. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode. nih.gov In this mode, the first mass analyzer (quadrupole) is set to select the mass-to-charge ratio (m/z) of the protonated parent molecule [M+H]⁺. This ion is then fragmented, and a second mass analyzer selects a specific, characteristic fragment ion. This highly selective process minimizes matrix interference and allows for very low limits of detection and quantification. nih.govresearchgate.net For the highest accuracy, a stable isotope-labeled internal standard is often used. nih.govresearchgate.net

Computational and Theoretical Studies of Ethyl 6 Methylamino Hexanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. These calculations can elucidate electron distribution, orbital energies, and molecular properties that govern reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules to predict their geometries, vibrational frequencies, and other properties. For compounds similar in structure to Ethyl 6-(methylamino)hexanoate, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), are employed to determine optimized molecular geometries, including bond lengths and angles. materialsciencejournal.orgresearchgate.net These calculations can also predict spectroscopic properties, such as infrared and UV-Vis spectra. materialsciencejournal.orgresearchgate.net The stability of different conformers can be assessed, providing insight into the molecule's preferred three-dimensional structure. eurjchem.com

Theoretical DFT calculations can also be used to understand reaction mechanisms. For instance, in the study of the gas-phase elimination of related amino ethyl compounds, DFT was used to investigate the transition state and explain enhanced reactivity compared to parent compounds. researchgate.net This type of analysis can reveal the influence of functional groups, like the methylamino group, on the reactivity of the entire molecule.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. nih.gov A smaller gap suggests that the molecule is more polarizable and more likely to undergo chemical reactions.

For molecules containing similar functional groups, FMO analysis helps to identify the regions most susceptible to electrophilic and nucleophilic attack. nih.gov The HOMO is typically localized on the electron-rich parts of the molecule, which are prone to electrophilic attack, while the LUMO is found on electron-deficient areas, the sites of nucleophilic attack. This analysis provides a qualitative understanding of how this compound might interact with other reagents. wikipedia.orgnih.gov

| Computational Parameter | Description | Significance for this compound |

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule, determined by minimizing the energy with respect to all atomic coordinates. | Provides the most stable 3D structure, including bond lengths and angles, which influences physical and chemical properties. |

| HOMO Energy | The energy of the highest occupied molecular orbital. | Indicates the molecule's ability to donate electrons; a higher HOMO energy suggests greater reactivity towards electrophiles. |

| LUMO Energy | The energy of the lowest unoccupied molecular orbital. | Indicates the molecule's ability to accept electrons; a lower LUMO energy suggests greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. These simulations can provide detailed information about the conformational landscape of flexible molecules like this compound and its interactions with its environment. mdpi.com

By simulating the molecule's behavior in a solvent, such as water or an organic solvent, MD can reveal the preferred conformations and the dynamics of their interconversion. mdpi.com This is particularly important for a molecule with a flexible hexanoate (B1226103) chain. The simulations can also shed light on intermolecular interactions, such as hydrogen bonding between the amino group and solvent molecules, which can significantly influence the molecule's properties and behavior in solution. semanticscholar.org Such simulations are crucial for understanding how the molecule might interact with biological targets or other chemical species in a complex environment. mdpi.com

Structure-Activity Relationship (SAR) Modeling for Amino Ester Derivatives

Structure-Activity Relationship (SAR) modeling is a key approach in medicinal chemistry and materials science that relates the chemical structure of a molecule to its biological activity or physical properties. drugdesign.org For amino ester derivatives, SAR studies can identify the structural features that are crucial for a particular activity. researchgate.netnih.govmdpi.com

By systematically modifying the structure of a lead compound and observing the effect on its activity, researchers can build a model that predicts the activity of new, untested compounds. nih.gov For amino esters, these modifications could include changing the length of the alkyl chain, altering the substitution on the amino group, or modifying the ester group. nih.gov The insights gained from SAR studies can guide the design of new molecules with improved properties. While specific SAR studies on this compound are not detailed in the provided context, the principles of SAR are broadly applicable to this class of compounds. drugdesign.org

Mechanistic Investigations of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products. youtube.combohrium.com For reactions involving this compound, such as its synthesis or degradation, computational methods can be used to identify the most likely reaction pathways. researchgate.netscispace.com

The transition state, a high-energy intermediate state between reactants and products, is of particular interest as it determines the activation energy and, therefore, the rate of the reaction. researchgate.netdntb.gov.ua By calculating the geometry and energy of the transition state, researchers can gain a deeper understanding of the reaction mechanism at a molecular level. researchgate.net This knowledge can be used to optimize reaction conditions to favor the formation of desired products.

Advanced Applications in Chemical Synthesis and Materials Science

Utilization as a Key Intermediate in Fine Chemical Synthesis

In the realm of fine chemical synthesis, intermediates that offer multiple reaction sites are highly valued for their ability to contribute to molecular complexity in a streamlined fashion. Ethyl 6-(methylamino)hexanoate serves as such an intermediate, providing a scaffold that can be elaborated into a variety of target molecules.

Precursor to Pharmaceutical Intermediates

The 6-aminohexanoate (B3152083) backbone is a structural motif found in various biologically active compounds. While direct citations for this compound in the synthesis of specific commercial drugs are not prevalent in public literature, its structural analog, ethyl 6-aminohexanoate, is recognized as an intermediate in drug synthesis. researchgate.net The introduction of a methyl group on the nitrogen atom, as in this compound, provides a modified scaffold that chemists can leverage to alter the physicochemical properties of a final active pharmaceutical ingredient (API). This N-methylation can influence factors such as lipophilicity, basicity, and the potential for hydrogen bonding, which are critical for a drug's pharmacokinetic and pharmacodynamic profile. The compound can be incorporated into larger molecules through amide bond formation (after hydrolysis of the ester to a carboxylic acid) or by reactions involving its secondary amine, such as alkylation, acylation, or reductive amination.

| Compound | CAS Number | Molecular Formula | Key Structural Difference from Subject |

| This compound | 96311-62-5 | C₉H₁₉NO₂ | Subject Compound (Secondary Amine) |

| Ethyl 6-aminohexanoate | 371-34-6 | C₈H₁₇NO₂ | Primary Amine |

| 6-(Fmoc-amino)hexanoic acid | 84592-37-0 | C₂₁H₂₃NO₄ | Amine is protected with an Fmoc group |

Building Block for Agrochemicals and Specialty Chemicals

The hexanoate (B1226103) scaffold also appears in the field of agrochemicals. For instance, diethyl aminoethyl hexanoate (DA-6) is known as a plant growth regulator. google.comgoogle.com Although structurally distinct from this compound, its use underscores the utility of the hexanoate chain in designing biologically active molecules for agriculture. This compound can serve as a starting material for the synthesis of novel agrochemicals. The methylamino and ethyl ester moieties can be modified to tune the compound's activity, stability, and uptake in plants, potentially leading to the development of new herbicides, pesticides, or growth promoters.

Role as a Building Block in Complex Molecular Architectures

The precise placement of reactive functional groups makes this compound a suitable component for constructing larger, well-defined molecular structures.

Macrocyclic and Supramolecular Chemistry Applications

Macrocycles and supramolecular assemblies are large molecular structures with significant applications in areas like molecular recognition, catalysis, and materials science. rsc.org Bifunctional linear molecules, often α,ω-amino acids, are fundamental building blocks for these architectures. After hydrolysis of its ethyl ester to the corresponding carboxylic acid, this compound becomes 6-(methylamino)hexanoic acid. This molecule possesses a nucleophilic amine at one end and an electrophilic carboxyl group at the other, separated by a flexible spacer. This arrangement is ideal for a variety of reactions, including:

Macrocyclization: Under high-dilution conditions, the molecule can undergo intramolecular condensation to form a macrolactam, a type of cyclic amide.

Polycondensation: In higher concentrations, it can polymerize to form polyamides.

Supramolecular Assembly: The amine and carboxylic acid groups can participate in non-covalent interactions, such as hydrogen bonding, to form predictable, self-assembling structures like sheets or chains. researchgate.net

The presence of the N-methyl group, compared to a primary amine, can influence the conformational preferences of the resulting macrocycle or polymer and alter the patterns of hydrogen bonding in supramolecular structures.

Integration into Proteolysis Targeting Chimeras (PROTACs) and Related Degraders

One of the most advanced applications for molecules like this compound is in the field of targeted protein degradation.

Design and Synthesis of Linkers for Bifunctional Molecules

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to eliminate specific disease-causing proteins from cells. tocris.com A PROTAC consists of three components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. nih.govsemanticscholar.org The linker is a critical component, as its length, rigidity, and chemical composition heavily influence the formation and stability of the key ternary complex (POI-PROTAC-E3 ligase), which ultimately dictates the efficiency of protein degradation. researchgate.net

This compound is an exemplary building block for the synthesis of PROTAC linkers. Simple, flexible alkyl and polyethylene (B3416737) glycol (PEG) chains are commonly used in initial PROTAC design to determine the optimal distance between the two ligands. tocris.com The 6-carbon chain of this compound provides a flexible spacer of a well-defined length. Its two functional groups allow for its directional incorporation into a PROTAC structure:

The ethyl ester can be readily hydrolyzed to a carboxylic acid. This acid can then be coupled to an amine-containing E3 ligase ligand or POI ligand using standard peptide coupling reactions.

The secondary methylamino group provides a nucleophilic site for reaction with an appropriate electrophile (e.g., an alkyl halide or an activated carboxylic acid) on the other binding ligand.

This modular approach allows for the systematic synthesis of a library of PROTACs with varying linker lengths and attachment points, a crucial step in optimizing a degrader molecule. nih.gov The use of building blocks like 6-(Fmoc-amino)hexanoic acid is well-established in the field, and this compound represents a similar and readily available scaffold for linker construction. nih.gov

| Linker Class | Common Building Blocks | Role of this compound |

| Alkyl Chains | 6-aminohexanoic acid, 8-aminooctanoic acid | Provides a flexible 6-carbon alkyl spacer. |

| PEG Chains | Amino-PEG-acid derivatives | Can be used in combination with PEG elements to modify solubility and length. |

| Functionalized Linkers | Propargyl or azido-functionalized acids | The amine or carboxyl end can be modified to include "click chemistry" handles. |

Modulation of Protein-Ligand Interactions through Linker Design

The design of linker molecules is a critical aspect of developing bifunctional molecules, such as Proteolysis-Targeting Chimeras (PROTACs), which are designed to bring a target protein and an E3 ubiquitin ligase into close proximity to induce the degradation of the target protein. nih.govnih.govsymeres.com The linker's composition, length, rigidity, and hydrophilicity play a crucial role in the efficacy of the resulting chimera. nih.gov It influences the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.gov

This compound represents a fundamental structural unit that could be incorporated into such linkers. Its six-carbon backbone offers a defined length and flexibility. The terminal functional groups—the secondary amine and the ethyl ester—provide reactive handles for conjugation to a warhead (a ligand for the protein of interest) and an anchor (a ligand for the E3 ligase).

Table 1: Influence of Linker Properties on Ternary Complex Formation (Hypothetical) This interactive table illustrates general principles of linker design.

| Linker Property | Modification based on this compound backbone | Potential Impact on Protein-Ligand Interaction | Rationale |

| Length | Shortening or lengthening the hexanoate chain | Altered ternary complex stability and degradation efficiency | The distance between the two bound proteins must be optimal for ubiquitin transfer. |

| Flexibility | Introducing rigid elements (e.g., aromatic rings) into the chain | Constrained conformational freedom, potentially pre-organizing the molecule for binding | A more rigid linker can reduce the entropic penalty of forming the ternary complex. |

| Solubility | Incorporating PEG or other hydrophilic units | Improved aqueous solubility and cell permeability | Balancing hydrophobicity is critical for drug-like properties. |

| Composition | Replacing the N-methyl group with hydrogen | Potential for additional hydrogen bonding interactions | The N-H group can act as a hydrogen bond donor, unlike the N-CH₃ group. |

Polymer Chemistry and Polymerization Initiators/Monomers

The dual functionality of this compound also makes it a candidate for applications in polymer chemistry, specifically in the synthesis of functionalized polyamides and potentially as a component in polymerization systems.

Polyamides are a major class of polymers typically synthesized through the step-growth polycondensation of monomers containing amine and carboxylic acid (or ester) functional groups. libretexts.orgnih.gov This can involve the reaction of a diamine with a diacid or the self-condensation of an amino acid. libretexts.orgresearchgate.net

In principle, this compound can serve as an A-B type monomer for the synthesis of a polyamide. Through a polycondensation reaction, the secondary amine of one monomer would react with the ethyl ester of another, forming an amide bond and releasing ethanol (B145695) as a byproduct. This process would yield a linear N-methylated polyamide, structurally related to Polyamide 6 (Nylon 6).

The presence of the methyl group on the nitrogen atom in the polymer backbone would have significant consequences for the material's properties. It would prevent the formation of hydrogen bonds between polymer chains, which are responsible for the high melting points and mechanical strength of traditional polyamides like Nylon 6 and Nylon 6,6. researchgate.net Consequently, a polyamide derived from this compound would be expected to have a lower melting point, increased solubility in organic solvents, and greater flexibility compared to its non-methylated counterpart. These properties could be advantageous for applications requiring solution processability or lower-temperature molding.

Table 2: Theoretical Property Comparison of Polyamides This interactive table compares the expected properties of a hypothetical polyamide from this compound with standard Polyamide 6.

| Property | Polyamide 6 (from ε-caprolactam) | Hypothetical Poly(N-methyl-6-aminohexanoate) | Reason for Difference |

| Interchain Hydrogen Bonding | Extensive | None | The N-methyl group replaces the amide N-H proton required for hydrogen bonding. |

| Melting Point (°C) | ~220 | Significantly Lower | Hydrogen bonds create strong intermolecular forces that require high energy to overcome. |

| Crystallinity | Semi-crystalline | Amorphous or low crystallinity | Lack of hydrogen bonding disrupts the regular chain packing required for crystallization. |

| Solubility | Soluble in strong acids (e.g., formic acid) | Soluble in a wider range of polar organic solvents | Weaker intermolecular forces are more easily overcome by solvent molecules. |

| Mechanical Strength | High | Lower | Interchain hydrogen bonding contributes significantly to the tensile strength of the material. |

Free radical polymerization is a chain-growth process used to synthesize a wide variety of polymers, typically from monomers containing a carbon-carbon double bond, such as vinyl or acrylate (B77674) groups. fujifilm.com this compound, in its native form, lacks such a polymerizable double bond and therefore cannot act as a conventional monomer in these systems.

However, it could serve as a precursor to a functional monomer. For example, the secondary amine could be reacted with a molecule like acryloyl chloride or glycidyl (B131873) methacrylate (B99206). This modification would introduce a polymerizable group, transforming the molecule into a functional monomer that could be co-polymerized with other standard monomers (e.g., styrene, methyl methacrylate). The resulting polymer would feature pendant side chains containing the hexanoate ester moiety, which could be used for subsequent post-polymerization modification or to impart specific properties such as hydrophobicity or plasticization to the final material.

Alternatively, compounds containing amine groups can sometimes act as chain transfer agents in radical polymerizations, although this is less common for secondary amines compared to thiols. In such a role, the molecule could control the molecular weight of the resulting polymer. However, the direct application of this compound in free radical systems is not documented and remains a theoretical possibility pending chemical modification.

Table 3: Examples of Common Amine- and Ester-Functional Monomers in Radical Polymerization This interactive table provides context by showing established monomers with similar functional groups.

| Monomer Name | Structure | Functional Groups | Common Applications |

| 2-(Dimethylamino)ethyl methacrylate (DMAEMA) | CH₂=C(CH₃)COOCH₂CH₂N(CH₃)₂ | Tertiary Amine, Ester, Alkene | pH-responsive polymers, gene delivery vectors, flocculants. polysciences.com |

| 2-(tert-Butylamino)ethyl methacrylate (TBAEMA) | CH₂=C(CH₃)COOCH₂CH₂NHC(CH₃)₃ | Secondary Amine, Ester, Alkene | pH- and thermo-responsive polymers. polysciences.com |

| Ethyl Acrylate | CH₂=CHCOOCH₂CH₃ | Ester, Alkene | Adhesives, textiles, coatings. |

| Acrylamide | CH₂=CHCONH₂ | Amide, Alkene | Polyacrylamide gels for electrophoresis, flocculants. google.com |

Environmental Fate and Degradation Pathways of Amino Esters

Chemical Degradation Mechanisms in Environmental Compartments

Chemical degradation involves the transformation of a compound through reactions with environmental constituents without the direct involvement of solar radiation or microorganisms. For Ethyl 6-(methylamino)hexanoate, the most relevant chemical degradation pathways are hydrolysis and, to a lesser extent, oxidative and reductive transformations.

The ester linkage in this compound is susceptible to hydrolysis, a reaction where water cleaves the molecule into its constituent alcohol and carboxylic acid. This process is a primary degradation pathway in aqueous environments. The rate of ester hydrolysis is significantly dependent on the pH of the surrounding water, with the reaction being catalyzed by both acids (H⁺) and bases (OH⁻).

Under neutral pH conditions, the hydrolysis of aliphatic esters is generally slow. However, the rate accelerates under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis: In acidic environments, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This reaction is reversible.

Base-Catalyzed Hydrolysis (Saponification): In alkaline environments, the ester is attacked by the stronger nucleophile, the hydroxide (B78521) ion (OH⁻). This reaction is irreversible and typically proceeds faster than acid-catalyzed hydrolysis, resulting in the formation of an alcohol (ethanol) and the salt of the carboxylic acid (methylamino hexanoate).

The primary products of the complete hydrolysis of this compound are ethanol (B145695) and 6-(methylamino)hexanoic acid.

Table 1: pH-Dependent Hydrolysis of this compound

| Condition | Catalyst | Reaction Description | Products |

|---|---|---|---|

| Acidic (pH < 7) | H⁺ | Reversible reaction where water attacks the protonated ester. | 6-(methylamino)hexanoic acid + Ethanol |

| Neutral (pH ≈ 7) | H₂O | Very slow reaction with uncatalyzed water. | 6-(methylamino)hexanoic acid + Ethanol |

| Alkaline (pH > 7) | OH⁻ | Irreversible reaction (saponification) with hydroxide ions. | 6-methylaminohexanoate (salt) + Ethanol |

The secondary amine group in this compound makes it susceptible to oxidative degradation. In environmental systems, various redox-active species, such as dissolved metals and reactive oxygen species, can facilitate these transformations. Studies on the oxidative degradation of amines show that secondary amines can exhibit higher degradation rates than primary or tertiary amines researchgate.netacs.org. The oxidation mechanism likely involves the abstraction of a hydrogen atom from the nitrogen or the α-carbon atoms (the N-methyl group or the methylene (B1212753) group adjacent to the nitrogen), forming a nitrogen-centered or carbon-centered radical, respectively ntnu.no. These radicals can then react further with oxygen, leading to a cascade of reactions that can result in bond cleavage and the formation of various degradation products, including aldehydes and amides.

Reductive transformations of this compound are less likely in typical oxic environmental compartments. However, in anoxic environments like anaerobic sediments, reductive processes could potentially occur, though specific pathways for this class of compound are not well-documented.

Biological Degradation and Biotransformation